Methylmercury cysteinylglycine

Description

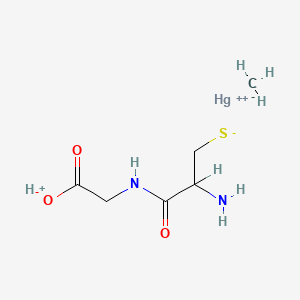

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70028-75-0 |

|---|---|

Molecular Formula |

C6H12HgN2O3S |

Molecular Weight |

392.83 g/mol |

IUPAC Name |

2-[(2-amino-3-sulfidopropanoyl)amino]acetate;carbanide;hydron;mercury(2+) |

InChI |

InChI=1S/C5H10N2O3S.CH3.Hg/c6-3(2-11)5(10)7-1-4(8)9;;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H3;/q;-1;+2/p-1 |

InChI Key |

PQRGZKSAUVIHEJ-UHFFFAOYSA-M |

SMILES |

[H+].[CH3-].C(C(C(=O)NCC(=O)[O-])N)[S-].[Hg+2] |

Canonical SMILES |

[H+].[CH3-].C(C(C(=O)NCC(=O)[O-])N)[S-].[Hg+2] |

Synonyms |

methylmercury Cys-Gly methylmercury cysteinylglycine MMCYGL |

Origin of Product |

United States |

Biogeochemical Formation and Biotransformation Pathways of Methylmercury Cysteinylglycine

Microbial-Mediated Synthesis Mechanisms

The formation of methylmercury (B97897) and its subsequent conjugates is fundamentally a biologically driven process, initiated by specific microbial communities in anoxic environments. oup.comdiva-portal.orgmdpi.com These microorganisms transform inorganic mercury into the more toxic methylmercury, which can then enter into various metabolic pathways, including the formation of complexes with sulfur-containing peptides.

The initial and crucial step in the metabolic processing of methylmercury within organisms is its conjugation with glutathione (B108866) (GSH). oup.comfrontiersin.org This reaction is often facilitated by a family of enzymes known as Glutathione S-transferases (GSTs). oup.com GSTs catalyze the binding of methylmercury to the sulfhydryl group of the cysteine residue within the glutathione molecule. nih.gov This conjugation is a key detoxification and transport mechanism, as the resulting methylmercury-glutathione complex (CH₃Hg-S-G) is more water-soluble and can be more readily handled by cellular transport systems. oup.comfrontiersin.org While GSTs are central to forming the primary glutathione conjugate, the formation of methylmercury cysteinylglycine (B43971) is a subsequent step resulting from the breakdown of this initial complex, rather than a direct enzymatic conjugation to cysteinylglycine. nih.gov

The production of methylmercury in the environment is primarily mediated by anaerobic microorganisms that possess the hgcA and hgcB gene cluster, which codes for the proteins essential for mercury methylation. oup.comnih.govresearchgate.net Historically, sulfate-reducing bacteria (SRB) and methanogenic archaea were considered the main contributors to this process. oup.commdpi.com However, research has expanded the known diversity of mercury-methylating microbes to include other groups such as iron-reducing bacteria and various members of the Firmicutes and Proteobacteria phyla. oup.comdiva-portal.orgresearchgate.net

These microbial communities thrive in anoxic settings like aquatic sediments, wetlands, and certain soils, where they convert inorganic mercury (Hg(II)) into methylmercury (CH₃Hg⁺). mdpi.comnih.govmit.edu The activity of these communities and the subsequent production of methylmercury are influenced by various biogeochemical factors, including the availability of organic matter, sulfur, and iron. diva-portal.orgdiva-portal.orgmit.edu Once formed, this microbially-generated methylmercury becomes available for uptake by other organisms and can enter biotransformation pathways, beginning with its conjugation to molecules like glutathione. nih.govinchem.org

Table 1: Key Microbial Groups in Methylmercury Generation

| Microbial Group | Metabolic Role in Mercury Cycling | Key Gene(s) | Primary Environments | References |

|---|---|---|---|---|

| Sulfate-Reducing Bacteria (SRB) (e.g., Desulfovibrio) | Methylation of inorganic mercury (Hg(II)) to methylmercury (CH₃Hg⁺) | hgcA/hgcB | Anoxic aquatic sediments, wetlands | oup.com, nih.gov, mdpi.com, mit.edu |

| Iron-Reducing Bacteria (e.g., Geobacter) | Methylation of inorganic mercury (Hg(II)) to methylmercury (CH₃Hg⁺) | hgcA/hgcB | Anoxic sediments, subsurface environments | oup.com, diva-portal.org, mdpi.com, researchgate.net |

| Methanogenic Archaea | Methylation of inorganic mercury (Hg(II)) to methylmercury (CH₃Hg⁺) | hgcA/hgcB | Peatlands, anoxic lake sediments, digestive tracts | oup.com, mdpi.com, researchgate.net |

| Firmicutes | Potential for mercury methylation | hgcA/hgcB | Soils, sediments | diva-portal.org |

Precursors and Metabolic Intermediates in Methylmercury Cysteinylglycine Formation

The biosynthesis of this compound is not a direct synthesis but rather a step in the catabolic pathway of a larger, primary conjugate. This process relies on the initial formation of a methylmercury-glutathione complex and the subsequent metabolic processing of this intermediate.

Methylmercury exhibits a very high affinity for sulfhydryl (-SH) groups, which are abundant in cells, particularly in the form of the tripeptide glutathione (γ-l-glutamyl-l-cysteinylglycine). nih.govnih.govjpmph.org Upon entering a cell, methylmercury rapidly reacts with GSH to form the methylmercury-glutathione complex (CH₃Hg-S-G). nih.govnih.gov This complex is considered the primary intracellular form of methylmercury and serves as the direct precursor for its subsequent metabolites, including this compound. nih.govacs.org The formation of CH₃Hg-S-G is a critical step that sequesters the reactive methylmercury and prepares it for further metabolism and eventual transport or excretion. oup.comnih.gov This complex has been identified in various tissues, including the liver, brain, and bile. nih.govacs.org

The formation of this compound is intrinsically linked to the structure of its precursor, the methylmercury-glutathione complex. Glutathione is composed of three amino acids: glutamic acid, cysteine, and glycine (B1666218). nih.gov The metabolic pathway leading to this compound involves the enzymatic removal of the glutamic acid residue from the CH₃Hg-S-G complex. nih.gov After this cleavage, the methylmercury cation remains bound to the remaining dipeptide, which consists of cysteine and glycine linked together (cysteinylglycine). Therefore, the cysteine and glycine components of glutathione directly contribute the backbone for the this compound molecule. nih.govresearchgate.net Studies on the impact of dietary proteins on mercury accumulation have also highlighted the importance of metabolic pathways involving cysteine and glycine, as they influence the production of glutathione, the primary molecule for methylmercury conjugation. nih.gov

Enzymatic Hydrolysis and Conversion Pathways

The biotransformation of the primary methylmercury-glutathione complex into this compound is an extracellular process mediated by specific enzymes located on the surface of cell membranes, particularly in organs like the kidney and liver. nih.govannualreviews.org This conversion is the first step in the breakdown of the glutathione conjugate.

The key enzyme responsible for this conversion is γ-glutamyltransferase (GGT) . nih.gov GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond between the glutamic acid and cysteine residues of the glutathione molecule. nih.govresearchgate.net When GGT acts on the methylmercury-glutathione complex (CH₃Hg-S-G), it removes the glutamic acid residue, resulting in the formation of this compound. nih.govannualreviews.org This newly formed complex is a distinct intermediate in the metabolic cascade.

Following its formation, this compound can be further hydrolyzed by another class of membrane-bound enzymes known as dipeptidases or, more specifically, cysteinylglycinase . nih.govresearchgate.net These enzymes cleave the peptide bond between cysteine and glycine, releasing glycine and leaving the methylmercury-cysteine complex (CH₃Hg-S-Cys). nih.gov This sequential enzymatic action demonstrates that this compound is a transient but significant intermediate in the pathway that ultimately leads to the formation of methylmercury-cysteine, a complex known to be transported across biological membranes by mimicking the amino acid methionine. nih.govacs.org Studies have confirmed that this compound is a major form of methylmercury found in rat bile, underscoring its role in the biliary excretion pathway. inchem.orgmdpi.com

Table 2: Enzymes in the Biotransformation of Methylmercury-Glutathione

| Enzyme | Substrate | Product(s) | Function in Pathway | References |

|---|---|---|---|---|

| Glutathione S-transferase (GST) | Methylmercury + Glutathione (GSH) | Methylmercury-glutathione (CH₃Hg-S-G) | Catalyzes the initial conjugation of methylmercury to glutathione. | oup.com, nih.gov |

| γ-Glutamyltransferase (GGT) | Methylmercury-glutathione (CH₃Hg-S-G) | This compound + Glutamate (B1630785) | Hydrolyzes the glutamate residue from the glutathione conjugate. | nih.gov, researchgate.net, annualreviews.org |

| Cysteinylglycinase (Dipeptidase) | This compound | Methylmercury-cysteine + Glycine | Hydrolyzes the glycine residue from the cysteinylglycine dipeptide. | nih.gov, researchgate.net |

Gamma-Glutamyltransferase (GGT) Activity in Thiol Conjugate Processing

Gamma-glutamyltransferase (GGT), an ectoenzyme located on the plasma membrane, plays a pivotal role in the metabolism of methylmercury-glutathione (MeHg-SG) complexes. nih.govnih.gov This enzyme facilitates the initial step in the breakdown of MeHg-SG by cleaving the gamma-glutamyl bond, releasing glutamic acid and forming this compound (MeHg-Cys-Gly). mdpi.comnih.gov This conversion is crucial because the resulting MeHg-Cys-Gly is a substrate for further enzymatic processing that ultimately influences the transport and toxicity of methylmercury. nih.govresearchgate.net

The activity of GGT is essential for the subsequent processing of methylmercury conjugates within the mercapturic acid pathway. tandfonline.comnih.govresearchgate.net Studies have demonstrated that inhibition of GGT activity leads to a decrease in the uptake of mercury when it is present as a glutathione conjugate, highlighting the enzyme's role in facilitating the formation of more readily transportable mercury species. nih.govacs.org For instance, in HepG2 cells, a human hepatoma-derived cell line, the uptake of methylmercury from a MeHg-SG complex was significantly diminished when GGT activity was inhibited. nih.gov This indicates that the formation of MeHg-Cys-Gly is a rate-limiting step for the cellular uptake of mercury derived from glutathione conjugates.

Furthermore, research in GGT-deficient mice has provided direct evidence for the enzyme's importance in the whole-body disposition of methylmercury. nih.gov These mice exhibited accelerated excretion of methylmercury compared to their wild-type counterparts, suggesting that the formation of subsequent metabolites, including MeHg-Cys-Gly, is a key determinant in the retention and distribution of methylmercury in the body. nih.gov The table below summarizes key findings from studies on GGT activity in the processing of methylmercury thiol conjugates.

| Study Model | Key Finding | Reference |

|---|---|---|

| GGT-deficient mice | Accelerated excretion of methylmercury compared to wild-type mice. nih.gov | nih.gov |

| HepG2 cells (human hepatoma cell line) | Inhibition of GGT diminished the uptake of methylmercury from MeHg-SG complexes. nih.gov | nih.gov |

| Isolated perfused rabbit proximal tubules | Inhibition of GGT with acivicin (B1666538) significantly reduced the luminal uptake of mercury from mercuric conjugates of GSH. researchgate.netacs.org | researchgate.netacs.org |

Sequential Degradation in the Mercapturic Acid Pathway

Following its formation via GGT activity, this compound is further metabolized in the mercapturic acid pathway. tandfonline.comnih.govresearchgate.net This pathway is a major route for the biotransformation and detoxification of a wide range of electrophilic compounds. tandfonline.comnih.govresearchgate.net The next step in the sequential degradation involves the action of dipeptidases, such as cysteinylglycinase, which cleave the peptide bond in MeHg-Cys-Gly to release glycine and form the methylmercury-cysteine (MeHg-Cys) conjugate. researchgate.nettandfonline.com

The formation of MeHg-Cys is a critical event, as this complex is recognized and transported by amino acid carriers, such as the L-type amino acid transporter (LAT). nih.govresearchgate.net This "molecular mimicry" allows the methylmercury conjugate to be readily taken up by cells, including those of the kidney and brain. acs.organnualreviews.org The efficiency of this transport system for MeHg-Cys contributes significantly to the accumulation of mercury in these target organs. acs.org

The final step in the classical mercapturic acid pathway is the N-acetylation of the cysteine conjugate to form a mercapturic acid (N-acetyl-cysteine conjugate), which is then typically excreted in the urine. tandfonline.comnih.govresearchgate.net This entire enzymatic cascade, from the initial glutathione conjugate to the final mercapturic acid, facilitates the elimination of methylmercury from the body. tandfonline.comresearchgate.net The sequential action of these enzymes is summarized in the figure below.

| Step | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| 1 | Gamma-Glutamyltransferase (GGT) | Methylmercury-glutathione (MeHg-SG) | This compound (MeHg-Cys-Gly) | mdpi.comtandfonline.com |

| 2 | Dipeptidase (e.g., Cysteinylglycinase) | This compound (MeHg-Cys-Gly) | Methylmercury-cysteine (MeHg-Cys) | researchgate.nettandfonline.com |

| 3 | Cysteine S-conjugate N-acetyltransferase | Methylmercury-cysteine (MeHg-Cys) | Methylmercury mercapturic acid (MeHg-NAC) | tandfonline.comresearchgate.net |

Stability and Reactivity of this compound in Biological and Environmental Systems

The stability and reactivity of this compound are influenced by the chemical environment, including pH and the presence of other ligands. In biological systems, MeHg-Cys-Gly is a transient intermediate in the mercapturic acid pathway. mdpi.comtandfonline.com While it is a substrate for dipeptidases, its stability can be a factor in its biological effects. researchgate.net Some research suggests that the conjugate of mercury with cysteinyl-glycine can be unstable in aqueous solutions. mdpi.com

In environmental systems, the speciation of methylmercury is complex and dynamic, with various thiol-containing molecules competing for binding. researchgate.netscispace.com The stability of methylmercury complexes with different ligands, including cysteinylglycine, will dictate its bioavailability and potential for bioaccumulation in aquatic food webs. researchgate.netinchem.orgnih.gov The reactivity of the sulfur-mercury bond in MeHg-Cys-Gly allows for exchange reactions with other thiol groups on proteins and other molecules, which is a key mechanism for the distribution and toxicity of methylmercury. mdpi.com

The binding of methylmercury to proteins can lead to conformational changes, inactivation of enzymes, and oxidative stress. nih.gov The reactivity of this compound, therefore, plays a role in the molecular mechanisms of mercury toxicity.

Environmental and Biological Distribution and Speciation Dynamics

Occurrence and Speciation in Aquatic Ecosystems

The speciation of methylmercury (B97897) in aquatic environments is a critical determinant of its potential for bioaccumulation. The presence of various ligands, particularly dissolved organic matter and thiol-containing compounds, profoundly influences the chemical form of methylmercury, thereby affecting its uptake by aquatic organisms.

In aquatic systems, methylmercury readily forms complexes with dissolved organic matter (DOM) and low-molecular-weight thiol ligands. The thiol functional groups (-SH) within DOM, often referred to as DOM-RSH, are primary binding sites for methylmercury. nih.govacs.org The concentration of these DOM-associated thiol groups can vary significantly across different aquatic environments and plays a more crucial role in methylmercury speciation and bioavailability than the total dissolved organic carbon (DOC) concentration alone. nih.govacs.org

Research has shown that the competitive binding kinetics between methylmercury-cysteine complexes and DOM are dictated by the abundance of thiol moieties in the DOM. nih.gov Higher concentrations of thiol groups in DOM lead to a faster ligand exchange process, where methylmercury is transferred from smaller thiol molecules like cysteine to the larger DOM molecules. nih.gov This complexation with DOM generally reduces the bioavailability of methylmercury to phytoplankton, the primary entry point of mercury into most aquatic food webs. nih.govnih.gov

The table below summarizes the key findings on the influence of DOM and thiol ligands on methylmercury speciation.

| Factor | Influence on Methylmercury Speciation | Impact on Bioavailability |

| Dissolved Organic Matter (DOM) | Forms strong complexes with methylmercury, particularly through thiol functional groups. mdpi.com | Generally decreases bioavailability to phytoplankton. nih.gov |

| Thiol Ligands (e.g., Cysteine) | Form complexes with methylmercury, which can then interact with DOM. nih.gov | Can influence the rate of uptake and the overall speciation in the water column. |

| DOM-associated Thiol Groups (DOM-RSH) | Act as the primary binding sites for methylmercury within DOM. nih.govacs.org | The concentration of DOM-RSH is a key determinant of methylmercury bioavailability. nih.govacs.org |

Methylmercury is a ubiquitous contaminant in both freshwater and marine ecosystems, with concentrations in water typically in the nanogram per liter range. nih.govfrontiersin.org While the direct detection and quantification of methylmercury cysteinylglycine (B43971) in environmental water samples are not widely reported in the literature, the foundational components for its formation—methylmercury and the degradation products of glutathione (B108866), such as cysteinylglycine—are present.

In many aquatic systems, the speciation of methylmercury is dominated by its complexes with DOM and other ligands. mdpi.comepa.gov The concentration of methylmercury in aquatic organisms, however, demonstrates significant bioaccumulation and biomagnification through the food web. nih.govfrontiersin.org Studies have shown a strong correlation between the cysteine content in tissues of aquatic organisms and the concentration of methylmercury, suggesting that methylmercury is primarily bound to cysteine residues within proteins. usgs.gov This implies that while methylmercury cysteinylglycine may not be a persistent, free-floating species in the water column, the interaction between methylmercury and cysteine-containing molecules is a fundamental process in its bioaccumulation.

Detection and Localization in Biological Matrices

Within biological systems, methylmercury undergoes a series of metabolic transformations and distributions. The formation of this compound is a key step in its biliary excretion and has implications for its intracellular localization and toxicity.

Biliary excretion is a significant pathway for the elimination of methylmercury from the body. Studies in model organisms have definitively identified this compound (MM-CysGly) as a major chemical form of methylmercury in bile. In rats, MM-CysGly is a predominant form, and in guinea pigs, it is the main form of biliary methylmercury.

The formation of MM-CysGly in bile is closely linked to the metabolism of glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). nih.gov Methylmercury initially forms a complex with GSH (MeHg-SG). This complex is then metabolized by the enzyme γ-glutamyltransferase, leading to the formation of MM-CysGly. The relative amounts of different methylmercury-thiol complexes in bile are influenced by the species-specific composition of non-protein sulfhydryls (NPSHs) and the affinity of these thiols for methylmercury.

The following table presents a summary of findings from bile composition studies in rats.

| Age of Rat | Biliary GSH Concentration | Biliary CysGly Concentration | Predominant form of Biliary Methylmercury |

| 4-22 weeks | Varies with age | Varies with age | Methylmercury-cysteinylglycine (MM-CysGly) |

| 8 weeks | ~3 times higher than CysGly | Lower than GSH | Methylmercury-cysteinylglycine (MM-CysGly) is a main form |

These findings highlight the higher affinity of cysteinylglycine for methylmercury compared to glutathione, even when glutathione is present at higher concentrations.

The transport of methylmercury into cells is often facilitated by its complexation with amino acids, particularly cysteine. The methylmercury-cysteine complex can mimic the amino acid methionine and be transported across cell membranes by amino acid transporters. nih.gov Once inside the cell, methylmercury can be transferred to other thiol-containing molecules, including glutathione and proteins.

While direct studies on the subcellular distribution of this compound are limited, research on methylmercury-cysteine complexes and methylmercury toxicity provides strong indications of its likely localization. Mitochondria are a primary target for methylmercury-induced toxicity. osti.govuniba.it Studies have shown that exposure to methylmercury and methylmercury-cysteine complexes leads to an accumulation of mercury in mitochondria and an increase in the formation of reactive oxygen species within these organelles. osti.govresearchgate.net

Interconversion with Other Mercury Species

This compound is not a static endpoint in the metabolism of methylmercury. It can be involved in interconversion processes that lead to the formation of other mercury species, including the regeneration of inorganic mercury through demethylation.

The demethylation of methylmercury is a crucial detoxification pathway. Research has shown that methylmercury-cysteinate complexes can be transformed into inorganic mercury complexes. nih.gov This process is thought to be a key step in reducing the toxicity of methylmercury. The conversion of methylmercury to inorganic mercury has been observed in various tissues, indicating that this is a widespread metabolic process. mdpi.com

In addition to demethylation, methylmercury complexes can undergo other transformations. For instance, under certain conditions, methylmercury can be converted to the highly volatile and toxic dimethylmercury.

Methylation and Demethylation Processes Affecting this compound Pool

The concentration of methylmercury available to form complexes such as this compound is determined by the balance between methylation and demethylation processes. researchgate.netacs.org These processes are influenced by a variety of biotic and abiotic factors. researchgate.netmdpi.com

Methylation of Inorganic Mercury

The primary pathway for the formation of methylmercury in the environment is the microbial methylation of inorganic divalent mercury (Hg(II)). nih.govnih.gov This process is predominantly carried out by anaerobic microorganisms, including sulfate-reducing bacteria (SRB), iron-reducing bacteria (IRB), and methanogens. mdpi.comnih.gov The genetic basis for this transformation has been linked to the hgcA and hgcB gene cluster, which encodes for proteins essential for mercury methylation. nih.gov

The bioavailability of inorganic mercury is a critical factor controlling the rate of methylation. nih.gov In aquatic systems, Hg(II) can be complexed with various ligands, including dissolved organic matter (DOM) and sulfide (B99878). The chemical speciation of Hg(II) influences its uptake by methylating microbes. While it was traditionally thought that only dissolved mercury could be methylated, recent research has shown that nanoparticulate mercury sulfide can also be a substrate for methylation by SRB, especially in environments rich in organic matter. nankai.edu.cn

Several environmental factors influence the rate of mercury methylation. These include:

Redox conditions: Methylation is most prevalent in anoxic environments such as sediments and the oxygen-deficient zones of water bodies. nih.gov

pH: Lower pH levels can, in some cases, enhance the bioavailability of mercury and stimulate methylmercury production at the sediment-water interface. researchgate.net

Sulfate (B86663) and Sulfide: Sulfate-reducing bacteria are key methylators, and the presence of sulfate can stimulate their activity. researchgate.net However, high concentrations of sulfide can lead to the precipitation of highly insoluble mercury sulfide (HgS), reducing mercury bioavailability. epa.gov

Dissolved Organic Matter (DOM): DOM can have a dual role. It can enhance the solubility and transport of mercury, but it can also bind strongly to it, potentially reducing its availability for microbial uptake. nih.gov

Demethylation of Methylmercury

Demethylation, the degradation of methylmercury back to inorganic mercury, is a crucial process that reduces the net production of this neurotoxin. nih.govnih.gov Demethylation can occur through both biotic and abiotic pathways. mdpi.comnih.gov

Biotic Demethylation can proceed through two main mechanisms:

Oxidative Demethylation: This process, often attributed to anaerobic bacteria, results in the cleavage of the carbon-mercury bond to form Hg(II) and carbon dioxide. nih.govrsc.org There has been some scientific debate about whether this is a purely biotic process or an experimental artifact of abiotic reactions. rsc.org

Reductive Demethylation: This pathway is primarily carried out by mercury-resistant bacteria that possess the mer operon. nih.gov The MerB protein (organomercurial lyase) cleaves the C-Hg bond, and the MerA protein (mercuric reductase) reduces the resulting Hg(II) to volatile elemental mercury (Hg(0)). nih.govnih.gov

Abiotic Demethylation is mainly driven by photochemical reactions. mdpi.comnih.gov Sunlight, particularly UV-B radiation, can degrade methylmercury in the surface waters of aquatic ecosystems. mdpi.com This process, known as photodemethylation, is a significant sink for methylmercury in sunlit environments. mdpi.com

| Process | Description | Key Factors | Primary Location |

|---|---|---|---|

| Biotic Methylation | Microbial conversion of inorganic Hg(II) to methylmercury. | Anaerobic conditions, presence of methylating microbes (SRB, IRB), Hg(II) bioavailability, pH, DOM, sulfate levels. | Anoxic sediments, wetlands, stratified water columns. |

| Biotic Demethylation (Oxidative) | Microbial degradation of methylmercury to Hg(II) and CO2. | Presence of specific anaerobic bacteria. | Anoxic environments. |

| Biotic Demethylation (Reductive) | Microbial degradation of methylmercury to elemental Hg(0) via the mer operon. | Presence of mercury-resistant bacteria. | Various aquatic and terrestrial environments. |

| Abiotic Demethylation (Photodegradation) | Sunlight-induced degradation of methylmercury. | Sunlight intensity (especially UV-B), water clarity, presence of photosensitizers. | Surface waters of lakes, rivers, and oceans. |

Redox Cycling of Mercury Species in Environmental Systems

The redox state of mercury is a critical determinant of its environmental behavior, including its potential for methylation. The primary oxidation states of mercury in the environment are elemental mercury (Hg(0)), mercurous mercury (Hg(I)), and mercuric mercury (Hg(II)). mdpi.com Redox transformations between these species are influenced by both chemical and photochemical processes. mdpi.com

Oxidation of Elemental Mercury (Hg(0))

Elemental mercury is relatively volatile and can be transported long distances in the atmosphere. researchgate.net For mercury to become available for methylation, it must first be oxidized to its divalent state, Hg(II). mdpi.com This oxidation can occur in the atmosphere and in aquatic systems.

In aquatic environments, particularly under anoxic conditions, thiol compounds can play a significant role in the oxidation of dissolved elemental mercury. researchgate.netacs.org Smaller aliphatic thiols have been shown to be more effective at oxidizing Hg(0) than larger aromatic thiols. acs.org This thiol-induced oxidation is an important process as it can increase the pool of bioavailable Hg(II) for microbial methylation in dark, anoxic settings. researchgate.net

Reduction of Mercuric Mercury (Hg(II))

The reduction of Hg(II) to volatile Hg(0) is a key process in the global mercury cycle, as it facilitates the evasion of mercury from aquatic systems to the atmosphere. mdpi.com This reduction can be mediated by both biotic and abiotic factors. As mentioned previously, mercury-resistant bacteria can reduce Hg(II) to Hg(0) as a detoxification mechanism. nih.gov Abiotic reduction of Hg(II) can be driven by photochemical reactions involving dissolved organic matter. mdpi.com

The presence of thiol-containing molecules, such as cysteinylglycine or its constituent amino acids, can influence these redox processes. Mercury-thiol complexes have been shown to possess redox activity in biological systems, promoting oxidation reactions. nih.gov In environmental systems, the formation of strong complexes between Hg(II) and thiols can also affect its speciation and availability for reduction or methylation. researchgate.net

| Redox Process | Transformation | Key Drivers | Environmental Significance |

|---|---|---|---|

| Oxidation | Hg(0) → Hg(II) | Atmospheric oxidants (e.g., ozone, hydroxyl radicals), photochemical reactions in water, thiol compounds in anoxic waters. | Increases the pool of Hg(II) available for methylation and bioaccumulation. |

| Reduction | Hg(II) → Hg(0) | Photochemical reactions involving dissolved organic matter, microbial activity (e.g., mer operon). | Leads to the evasion of mercury from aquatic systems to the atmosphere, reducing local bioavailability. |

| Disproportionation | Hg₂(²⁺) → Hg(0) + Hg(²⁺) | Instability of the mercurous ion in most environmental conditions. | Contributes to the formation of both elemental and mercuric mercury. |

Mechanistic Research on Methylmercury Cysteinylglycine Biological Interactions

Molecular Mimicry and Membrane Transport Mechanisms

The transport of methylmercury (B97897) conjugates across cellular membranes is largely facilitated by a process known as molecular mimicry, whereby the mercurial complex structurally resembles endogenous molecules, allowing it to be recognized and transported by specific carrier proteins.

Research indicates that the transport of methylmercury is often dependent on its conjugation with amino acids like cysteine. The resulting complex, methylmercury-L-cysteine (CH₃Hg-S-Cys), exhibits structural similarities to large neutral amino acids such as methionine. nih.govmdpi.comnih.gov This mimicry allows it to be a substrate for L-type large neutral amino acid transporters, specifically LAT1 and LAT2, which are part of the system L family of transporters. mdpi.comresearchgate.netnih.gov These transporters are crucial for moving large, branched, and aromatic neutral amino acids across membranes, including the blood-brain and placental barriers. mdpi.comresearchgate.net Studies using Xenopus laevis oocytes and various cell cultures have provided direct molecular evidence that CH₃Hg-S-Cys is a transportable substrate for both LAT1 and LAT2. nih.govmdpi.com

While CH₃Hg-S-Cys is readily transported, the situation for methylmercury cysteinylglycine (B43971) is more nuanced. The breakdown of methylmercury-glutathione (CH₃Hg-S-G) in the intestinal lumen or renal tubules can form CH₃Hg-S-CysGly. annualreviews.orgresearchgate.net However, evidence suggests that mercuric conjugates of cysteinylglycine are not readily transported by certain amino acid transporters like system b⁰,⁺. nih.govacs.org This system, which transports the inorganic mercury conjugate of cysteine (Cys-S-Hg-S-Cys), does not appear to readily transport the cysteinylglycine conjugate. nih.gov This implies that further enzymatic cleavage of methylmercury cysteinylglycine to methylmercury-cysteine is a critical step for efficient transport by many amino acid carriers. nih.gov

Other transporters, such as system B⁰,⁺, have also been implicated in the transport of methylmercury conjugates. nih.govtandfonline.com Studies in cultured placental cells (BeWo) have suggested the involvement of multiple carriers in the uptake of methylmercury-cysteine, including LAT1, LAT2, and others like OATPE, y+LAT1, asc2, and b⁰,⁺AT. mdpi.com

Table 1: Interaction of Methylmercury Conjugates with Amino Acid Transporters

| Transporter System | Substrate(s) | Transport Efficiency/Observation | Source(s) |

|---|---|---|---|

| System L (LAT1/LAT2) | Methylmercury-L-cysteine (CH₃Hg-S-Cys) | Efficiently transports CH₃Hg-S-Cys, which mimics methionine. Key for transport across blood-brain and placental barriers. | nih.govmdpi.comresearchgate.netnih.govmdpi.com |

| System b⁰,⁺ | Dicysteinylmercury (Cys-S-Hg-S-Cys) | Transports inorganic mercury-cysteine conjugates. | nih.govacs.org |

| System b⁰,⁺ | Mercuric conjugate of cysteinylglycine | Not readily transported. | nih.govacs.org |

| System B⁰,⁺ | Methylmercury-L-cysteine (CH₃Hg-S-Cys) | Capable of mediating transport. | nih.govtandfonline.com |

The concept of molecular mimicry is central to understanding how this compound and its related compounds traverse biological membranes. The methylmercury-L-cysteine complex is recognized by amino acid transporters because it structurally resembles the essential amino acid methionine. mdpi.comnih.govwikipedia.org This resemblance is attributed to the near-linear C-Hg-S bond angle in the complex, which creates a size and shape profile similar to that of methionine. nih.gov

Similarly, this compound has been compared to valerylglycine, a known substrate for a renal anion carrier. annualreviews.org This structural comparison suggests a potential mechanism for its transport via molecular mimicry, although the precise conformational details involved in the recognition and docking by transport proteins have not been fully elucidated. annualreviews.orgacs.org The ability of these transporters to be "tricked" by the mercurial complexes allows for their entry into cells and subsequent distribution throughout the body. acs.orgwikipedia.org

The interaction between methylmercury conjugates and proteins is not solely dependent on structural mimicry of the amino acid backbone but is also influenced by specific chemical properties of the ligand. The high affinity of mercury for sulfhydryl groups is a primary determinant of its biochemical behavior. inchem.orgacs.org

Studies on the binding of various methylmercury compounds to bovine serum albumin (BSA) have shown that the protein interacts preferentially with the hydrophobic domains of the mercurial ligand, rather than its more hydrophilic peptide portion. nih.gov This suggests that hydrophobicity plays a significant role in the initial recognition and binding process. Furthermore, while the sulfhydryl group of cysteine is a primary binding site, it is not the only point of interaction. nih.gov The tissue content of thiol-containing amino acids, such as cysteine and methionine, has been shown to be a predictor of methylmercury levels in organisms, underscoring the importance of these thiol domains in the accumulation of mercury. nih.gov

Intracellular Fate and Molecular Binding

Once inside the cell, or during its transit through the body, this compound is subject to further metabolic processes and binding events that dictate its ultimate toxicological impact.

Methylmercury exhibits a strong propensity to bind to sulfhydryl groups present in both proteins and low-molecular-weight peptides. nih.govwikipedia.org Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in cells and plays a critical role in detoxifying xenobiotics. nih.govoup.com Methylmercury readily forms a complex with GSH, which can then be transported out of cells. nih.gov The formation of this compound is a direct consequence of the metabolism of the methylmercury-glutathione conjugate, catalyzed by the enzyme γ-glutamyl transpeptidase. researchgate.netmdpi.com This makes this compound a major form of methylmercury found in rat bile. inchem.orgmdpi.com

Albumin, the most abundant protein in blood plasma, also serves as a major carrier for methylmercury. Research comparing the binding of different methylmercury compounds to bovine serum albumin (BSA) found that methylmercury chloride (MMC) had the highest affinity. nih.gov The binding of methylmercury mercaptides, including this compound, to albumin was found to increase as the ligand-to-protein ratio decreased. nih.gov

Table 2: Relative Binding Interactions of Methylmercury Ligands with Bovine Serum Albumin (BSA)

| Methylmercury Ligand | Binding Characteristic | Source(s) |

|---|---|---|

| Methylmercury Chloride (MMC) | Highest affinity for all BSA species tested; binds strongly and stoichiometrically. | nih.gov |

| This compound (CG-MM) | Albumin-bound fraction increases with a decrease in the ligand/protein ratio. | nih.gov |

| Methylmercury Glutathione (GS-MM) | Albumin-bound fraction increases with a decrease in the ligand/protein ratio. | nih.gov |

| Methylmercury Cysteine (CyS-MM) | Albumin-bound fraction increases with a decrease in the ligand/protein ratio. | nih.gov |

The fundamental chemistry underpinning the biological behavior of methylmercury is its formation of exceptionally stable complexes with thiolates (the deprotonated form of thiols). nih.gov The bond between mercury and the sulfur atom of a thiol group is a strong, coordinate-covalent bond. core.ac.uk This high affinity means that within biological systems, methylmercury is predominantly found bound to sulfhydryl-containing molecules like cysteine, glutathione, and proteins, rather than existing as a free ion. nih.govwikipedia.org

The thermodynamic stability of these complexes has been quantified. For the complex formed between divalent mercury (Hg²⁺) and two molecules of N-cysteinylglycine, the stability constant (log β₂) was determined to be 34.6. publish.csiro.auresearchgate.net This high stability constant signifies a very strong and stable complex, which influences the speciation, transport, and persistence of mercury within the body. The formation of these stable mercury-thiolate complexes is a critical factor in the mechanisms of mercury's toxicity and its bioaccumulation. nih.govwikipedia.org

Enzymatic Cleavage and Further Biotransformations within Cells

The journey of methylmercury (MeHg) through biological systems often involves its conjugation with the tripeptide glutathione (GSH), forming methylmercury-S-glutathione (MeHg-S-G). This complex, however, is not the final actor in the toxicological narrative. It serves as a substrate for a cascade of enzymatic processes that modify its structure and facilitate its transport and interaction with cellular components.

Within the body, particularly in locations such as the intestinal lumen and the kidneys, MeHg-S-G undergoes enzymatic degradation. researchgate.netnih.gov The initial and critical step is the cleavage of the glutamate residue from the glutathione moiety. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), which is found tethered to the luminal membrane of cells like those in the proximal tubules of the kidney. nih.govmdpi.comresearchgate.netscispace.com The product of this cleavage is this compound (MeHg-Cys-Gly). researchgate.netmdpi.comresearchgate.net

Following its formation, this compound is subject to further biotransformation. It is a substrate for dipeptidases, specifically cysteinyl-glycine dipeptidase (also known as cysteinylglycinase), which cleaves the glycine residue. nih.govresearchgate.netnih.gov This enzymatic action results in the formation of methylmercury-cysteine (MeHg-Cys). researchgate.netresearchgate.net This series of reactions suggests that methylmercury is transported into renal cells as a glutathione conjugate and is subsequently processed by GGT and dipeptidases on the cell surface before being internalized, likely in the form of MeHg-Cys. nih.govresearchgate.net This metabolic pathway effectively transforms the initial, larger conjugate into smaller, more specific forms that can engage with cellular transport and target molecules. nih.govepa.gov

Table 1: Enzymatic Biotransformation of Methylmercury Conjugates

| Initial Substrate | Enzyme | Product |

| Methylmercury-S-glutathione | γ-Glutamyltransferase (GGT) | This compound |

| This compound | Cysteinyl-glycine dipeptidase | Methylmercury-cysteine |

Cellular Response and Interruption of Homeostasis (Molecular Level)

Once methylmercury, potentially carried as this compound and its metabolites, enters the cell, it triggers a cascade of events that disrupt the delicate balance of cellular homeostasis. Its high affinity for specific functional groups on biomolecules is central to its toxicity.

The intracellular environment is normally maintained in a reduced state, largely due to a high concentration of glutathione (GSH), the most abundant non-protein thiol. nih.govacs.org Methylmercury profoundly disrupts this thiol/disulfide redox balance. nih.gov The core of this disruption is the strong electrophilic nature of the methylmercury cation (CH₃Hg⁺), which exhibits a very high affinity for nucleophilic thiol groups (-SH) found in molecules like GSH. nih.govmdpi.com

Upon entering the cell, the methylmercury moiety, whether released from its cysteinylglycine carrier or another complex, readily binds to intracellular GSH. mdpi.com This direct interaction has several consequences:

Depletion of Reduced Glutathione: The formation of MeHg-S-G complexes effectively sequesters GSH, leading to a decrease in the pool of its reduced form. nih.gov

Shift in Redox Potential: The consumption of GSH and the subsequent generation of oxidized glutathione (GSSG) lead to a significant decrease in the GSH/GSSG ratio, a key indicator of cellular oxidative stress. nih.gov

Catalytic Thiol Oxidation: A proposed mechanism suggests that the mercury conjugate can release mercury in a reduced form within the cell. This species can then be re-oxidized, creating a reactive form that can catalytically trigger the oxidation of the broader cellular thiol pool, leading to widespread oxidative stress that can overwhelm homeostatic compensation mechanisms. mdpi.com

This disruption of the thiol redox state compromises a primary cellular defense system, leaving the cell vulnerable to further damage.

While methylmercury's interaction with thiols is significant, its affinity for selenol groups (-SeH) is even greater. nih.govsci-hub.se The selenol group is more nucleophilic than the corresponding thiol group at physiological pH, making selenoproteins primary and preferential targets for methylmercury. nih.govsci-hub.senih.gov This interaction is a critical aspect of its toxicity.

Several key antioxidant enzymes that rely on a selenocysteine (B57510) residue in their active site are particularly vulnerable to inhibition by methylmercury:

Glutathione Peroxidases (GPx): These enzymes are crucial for detoxifying hydrogen peroxide and organic hydroperoxides. Methylmercury binds to the selenocysteine at the catalytic site, inactivating the enzyme and crippling the cell's ability to neutralize these reactive oxygen species. nih.govnih.gov

Thioredoxin Reductases (TrxR): This family of selenoenzymes is central to the thioredoxin system, which regulates numerous cellular processes, including redox signaling and DNA synthesis, and reduces oxidized proteins. Inhibition of TrxR by methylmercury disrupts this entire system, contributing significantly to oxidative stress and cellular dysfunction. mdpi.comnih.gov

The sequestration of selenium by methylmercury can also induce a state resembling selenium deficiency, impairing the synthesis of new selenoenzymes and further exacerbating the toxic effects. nih.gov

Table 2: Key Cellular Targets of Methylmercury

| Target Class | Specific Examples | Consequence of Interaction |

| Thiol-Containing Molecules | Glutathione (GSH), Cysteine residues in proteins | Depletion of antioxidants, Disruption of redox balance |

| Selenol-Containing Enzymes | Glutathione Peroxidase (GPx), Thioredoxin Reductase (TrxR) | Inhibition of primary antioxidant defense systems |

The induction of oxidative stress is a cornerstone of methylmercury's toxicity and arises directly from its interactions with thiol and selenol-containing molecules. nih.govmdpi.com The overarching mechanism involves the crippling of the cell's antioxidant defense network, leading to the accumulation of damaging reactive oxygen species (ROS). acs.orgnih.gov

The process can be summarized in several steps:

Inactivation of Antioxidant Molecules: As described, methylmercury directly binds to and inactivates low-molecular-weight antioxidants like GSH and critical antioxidant enzymes such as GPx and TrxR. nih.govmdpi.comnih.gov

Disruption of Redox Systems: The inhibition of the glutathione and thioredoxin systems means the cell can no longer effectively neutralize ROS that are continuously generated as byproducts of normal metabolism. mdpi.com

Accumulation of ROS: With the primary defense systems compromised, ROS levels rise unchecked.

Cellular Damage: These excess ROS then inflict damage on vital cellular components, including lipids (lipid peroxidation), proteins (denaturation and loss of function), and nucleic acids (DNA damage), ultimately leading to cellular dysfunction and death. nih.gov

Furthermore, the interaction of methylmercury with the thioredoxin system can lead to the release and activation of Apoptosis Signal-regulating Kinase 1 (ASK1), directly triggering programmed cell death pathways. mdpi.com Therefore, methylmercury acts as a potent inducer of oxidative stress not just by directly generating ROS, but more significantly by dismantling the very systems designed to protect the cell from oxidative damage.

Advanced Analytical Methodologies for Methylmercury Cysteinylglycine Characterization

Chromatographic Separation Techniques for Speciation Analysis

Speciation analysis, which involves the separation and quantification of different chemical forms of an element, is crucial for understanding the behavior of methylmercury (B97897). Chromatographic techniques are central to separating methylmercury cysteinylglycine (B43971) from other related compounds in a sample matrix before detection.

High-performance liquid chromatography (HPLC) is a premier technique for separating non-volatile, thermally labile organometallic complexes like methylmercury cysteinylglycine directly from liquid extracts. shimadzu.com The separation is typically achieved using a reversed-phase column (such as a C8 or C18) where a mobile phase, often containing a complexing agent like L-cysteine, facilitates the separation of different mercury species. at-spectrosc.comatlantis-press.com The coupling of LC with mass spectrometry provides a robust analytical system where the chromatograph separates the compounds and the mass spectrometer provides detection and identification.

A novel analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the direct determination of 13 different methylmercury (MeHg) complexes with low-molecular-mass thiols, including this compound. nih.govnih.gov This approach allows for the quantification of these complexes at picomolar levels, which is essential for studying their presence in biological systems and the environment. nih.gov For instance, this method successfully identified and quantified this compound in the extracellular milieu of the mercury-methylating bacterium Geobacter sulfurreducens. nih.govnih.gov

| Parameter | Description | Reference |

| Technique | Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) | |

| Application | Direct determination of MeHg-thiol complexes | |

| Separation | C18 reversed-phase column | at-spectrosc.com |

| Mobile Phase | Often contains a complexing agent (e.g., L-cysteine, glutathione) | at-spectrosc.comatlantis-press.comnih.gov |

| Detection Limit | Picomolar range (12–530 pM) for various MeHg-thiol complexes | nih.govnih.gov |

Gas chromatography is a powerful separation technique, but it is suitable only for volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile complex, it cannot be analyzed directly by GC. Instead, the analysis requires a derivatization step to convert the methylmercury into a volatile form (e.g., through ethylation or propylation), followed by extraction. This process, however, breaks the original bond between methylmercury and cysteinylglycine, meaning the intact complex is not measured.

Therefore, GC-based methods are typically used to quantify the total organomercury content or the methylmercury moiety after it has been cleaved from its ligand. nih.govsemanticscholar.org The separated volatile mercury compounds are then passed through a high-temperature tube (pyrolysis) to convert them to elemental mercury, which is subsequently detected with high sensitivity by Cold Vapour Atomic Fluorescence Spectroscopy (CVAFS). nih.govcapes.gov.br While this method is highly sensitive for methylmercury, it does not provide information on its original complexation, such as with cysteinylglycine. nih.gov

| Parameter | GC-pyro-AFS | Reference |

| Analyte Form | Volatile organomercury derivatives (not the intact complex) | nih.govresearchgate.net |

| Detection Principle | Pyrolytic conversion to elemental Hg, followed by atomic fluorescence | nih.govcapes.gov.br |

| Detection Limit | 200 ng L⁻¹ for organomercury | nih.govsemanticscholar.org |

| Reproducibility (CV) | 5% | nih.govsemanticscholar.org |

Mass Spectrometry for Identification and Quantification

Mass spectrometry is an indispensable tool for the characterization of methylmercury complexes. It can be used for both the structural elucidation of the complex and for the highly sensitive quantification of the mercury element itself.

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the identity of a molecule by analyzing its fragmentation patterns. In the context of this compound, an LC-MS/MS system first separates the complex chromatographically. nih.gov The specific complex is then selected as a "parent ion" in the first mass spectrometer. This parent ion is fragmented, and the resulting "product ions" are analyzed in a second mass spectrometer. nih.gov The specific pattern of product ions serves as a molecular fingerprint, allowing for unambiguous structural confirmation. This method has been successfully used to identify this compound and other MeHg-thiol complexes in bacterial cultures. nih.govnih.gov The identification relies on matching the retention time from the LC column and the specific parent-to-product ion transition for each complex. nih.gov

| Complex | Parent Ion (m/z) | Key Product Ions (m/z) | Reference |

| This compound | 393.1 | 215.9 (CH₃Hg⁺), 178.1 (Cys-Gly fragment) | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental detection technique renowned for its exceptionally low detection limits and high element specificity. shimadzu.com When coupled with a separation technique like HPLC, it serves as a highly sensitive detector for mercury. rsc.orgiaea.org As the different mercury species, including this compound, elute from the LC column, they are introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes all molecules, allowing the mass spectrometer to detect the mercury isotopes (e.g., ²⁰²Hg) with outstanding sensitivity. iaea.org This hyphenated technique, LC-ICP-MS, allows for the precise quantification of mercury in each separated chromatographic peak, thereby determining the concentration of each mercury species in the original sample. shimadzu.comrsc.org The method has been validated for determining methylmercury in certified reference materials like tuna and dogfish muscle tissue. rsc.orgnih.gov

| Technique | Typical Detection Limit for Hg Species | Application | Reference |

| HPLC-ICP-MS | 0.49-0.74 ng L⁻¹ | Speciation of mercury in water and fish samples | nih.gov |

| HPLC-ICP-MS | 0.5 µg/kg (ppb) | Determination of methylmercury in fish | at-spectrosc.com |

Advanced Sample Preparation Strategies for Complex Matrices

The analysis of this compound is often performed on complex biological or environmental samples, which necessitates a robust sample preparation strategy to extract the analyte and remove interfering substances. The chosen method must be efficient while preserving the integrity of the chemical species.

Common strategies include:

Solid-Phase Extraction (SPE): This technique is used for cleanup and preconcentration of the analyte from a liquid sample. For methylmercury-thiol complexes, a weak cation exchange phase has been shown to be highly effective at a low pH, allowing for picomolar detection limits when used as an online preconcentration step before LC-MS/MS analysis. nih.govnih.gov

Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their relative solubilities in two different immiscible liquids. For methylmercury analysis, a double LLE is often employed, involving an initial extraction into an organic solvent like toluene, followed by a back-extraction into an aqueous solution containing a high-affinity ligand like cysteine. cnr.itiaea.org

Enzymatic Hydrolysis: For biological tissues where methylmercury may be bound to proteins, enzymatic hydrolysis using proteases like trypsin can be used to release the methylmercury-amino acid complexes, making them available for analysis by techniques such as HPLC-ICP-MS. umanitoba.ca

Microwave-Assisted Extraction: The use of microwave energy can accelerate the extraction of analytes from solid samples into a liquid solvent, often reducing extraction times and solvent consumption. researchgate.net

| Preparation Method | Principle | Target Matrix | Reference |

| Online SPE | Preconcentration on a weak cation exchange sorbent | Bacterial culture media | nih.govnih.gov |

| Double LLE | Toluene extraction followed by back-extraction into cysteine solution | Seafood, Biota | cnr.itiaea.org |

| Enzymatic Hydrolysis | Protease digestion to release protein-bound complexes | Biological tissues (e.g., fish muscle) | umanitoba.ca |

| Magnetic SPE | Extraction using functionalized magnetic nanoparticles | Water, Fish | nih.gov |

Online Preconcentration Techniques for Trace Analysis

Trace analysis of this compound and related methylmercury-thiol complexes often requires a preconcentration step to elevate the analyte concentration above the detection limits of analytical instruments. Online preconcentration techniques, which are integrated directly with analytical systems like high-performance liquid chromatography (HPLC), offer numerous advantages, including high enrichment factors, automation, and reduced risk of contamination. frontiersin.orgnih.gov

Solid-phase extraction (SPE) is a predominant online preconcentration strategy for mercury species. frontiersin.orgnih.gov This technique involves passing a liquid sample through a solid sorbent that retains the analyte of interest. Subsequently, a smaller volume of a different solvent is used to elute the concentrated analyte directly into the analytical instrument. The choice of sorbent material is critical for the selective enrichment of methylmercury complexes.

A novel analytical method utilizing online preconcentration with SPE coupled to liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of 13 different methylmercury-thiol complexes, including this compound. nih.gov This method achieves exceptionally low detection limits in the picomolar range (12–530 pM). nih.gov The efficiency of different SPE materials was evaluated, with a weak cation exchange phase demonstrating the best performance at a controlled pH of 2.5. nih.gov Other materials, such as thiol-functionalized silica (B1680970) microspheres, have also proven effective for the online preconcentration of mercury species from aqueous samples. frontiersin.orgnih.gov

In-situ preconcentration procedures are particularly valuable as they circumvent issues related to sample transport and storage, during which analyte loss or species transformation can occur. frontiersin.orgnih.gov By selectively adsorbing the analyte onto a solid phase in the field, sample integrity is better preserved. frontiersin.orgnih.gov

Interactive Table: Online Preconcentration Methods for Methylmercury Species

| Technique | Sorbent/Phase Material | Key Advantages | Reported Detection Limits | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Weak Cation Exchange Phase | High efficiency at low pH, suitable for LC-MS/MS | 12–530 pM | nih.gov |

| Solid-Phase Extraction (SPE) | Thiol-functionalized silica | High recoveries and enrichment factors | Not Specified | frontiersin.orgnih.gov |

| Solid-Phase Extraction (SPE) | Dithizone immobilized on C18 | In-situ applicability, 200-fold concentration | 0.54 - 0.66 ng (as Hg) | nih.gov |

Derivatization Methods for Enhanced Volatility or Ionization

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. journalajacr.comgreyhoundchrom.com For the analysis of methylmercury compounds by gas chromatography (GC), derivatization is essential to increase their volatility and thermal stability. greyhoundchrom.comnih.gov This process can also enhance ionization for mass spectrometry (MS) detection. oaepublish.com

The process involves reacting the methylmercury moiety with a derivatizing agent to form a less polar and more volatile compound. greyhoundchrom.com Tetraaryl borate (B1201080) salts, such as sodium tetraphenylborate (B1193919), are commonly employed for this purpose. nih.govoaepublish.com These reagents react with electrophilic mercury compounds in a process known as transmetalation, replacing the cysteinylglycine ligand with a phenyl or other aryl group. oaepublish.com

An improved analytical method for methylmercury involves derivatization with sodium tetraphenylborate in a toluene/water two-phase system, followed by GC-MS analysis. researchgate.net This modification allows the derivatization to occur at an optimal pH, which significantly reduces the formation of by-products. researchgate.net To prevent the adsorption of the derivatized analyte (methyl phenyl mercury) within the GC system, polyethylene (B3416737) glycol 200 can be co-injected, ensuring consistent sensitivity during analysis. researchgate.net

Different derivatization approaches have been optimized and compared for mercury speciation in biological tissues, including anhydrous butylation using a Grignard reagent, and aqueous ethylation or propylation using sodium tetraethylborate (NaBEt4) and sodium tetrapropylborate (NaBPr4), respectively. researchgate.net These methods yield detection limits in the femtogram range when coupled with GC-ICP-MS (inductively coupled plasma mass spectrometry). researchgate.net

Interactive Table: Derivatization Reagents for Methylmercury Analysis

| Derivatizing Agent | Analytical Technique | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| Sodium Tetraphenylborate | GC-MS | Aqueous-phase derivatization to form methyl phenyl mercury | Optimization of pH, temperature, and sorption time improves results. | nih.gov |

| Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | GC-NCI-MS | Enhances detection in negative chemical ionization mode | Produces stable derivatives for quantitative analysis. | oaepublish.comresearchgate.net |

| Grignard Reagents (e.g., Butylmagnesium chloride) | GC-ICP-MS | Anhydrous butylation for enhanced volatility | Achieves femtogram-level detection limits. | researchgate.net |

| Sodium Tetraethylborate (NaBEt4) | GC-ICP-MS | Aqueous ethylation for enhanced volatility | Effective for quantifying methylmercury in biological tissues. | researchgate.net |

Computational Chemistry Approaches to Complex Stability

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides powerful tools for understanding the intrinsic properties of molecules like this compound. researchgate.netnih.gov These in silico approaches allow for the calculation of structural, electronic, and thermodynamic properties, offering insights into complex stability that can be difficult to obtain experimentally. researchgate.netresearchgate.net

DFT calculations have been used to investigate the thermodynamic stability of mercury(II) complexes with various low-molecular-mass thiols. researchgate.net These studies have shown that the stability of such complexes is significantly influenced by the functional groups present in the vicinity of the thiol group. researchgate.net For instance, electron-donating carboxyl and carbonyl groups tend to have a stabilizing effect on the mercury-thiol bond, whereas electron-withdrawing protonated amino groups can have a destabilizing effect. researchgate.net

Quantum chemical calculations have been applied to study methylmercury complexes with amino acids, including cysteine. researchgate.netnih.gov These studies confirm the high affinity of methylmercury for the sulfhydryl group of cysteine. nih.govnih.gov The calculations can determine properties such as bond lengths, stretching frequencies, and the Gibbs free energy of formation, which are crucial for understanding the stability and reactivity of these complexes. researchgate.net For example, computational studies have shown that the formation of a methylmercury complex with a single (seleno)cysteinate molecule is thermodynamically favorable, but the binding of a second molecule is highly unfavorable. nih.gov

Furthermore, computational models can elucidate reaction mechanisms. DFT calculations have been used to explore the degradation and demethylation pathways of methylmercury-cysteine complexes. nih.gov These theoretical studies can predict the feasibility of various intermediate steps in a reaction cycle, supporting experimental observations. nih.gov The activation strain model, another computational tool, has been employed to gain insight into the transition state stabilization of methylmercury complexes during redox reactions. nih.gov

Interactive Table: Computational Studies on Mercury-Thiol Complex Stability

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Hg(II) complexes with 15 low-molecular-mass thiols | Electron-donating groups (carboxyl, carbonyl) stabilize the complex; electron-withdrawing groups (protonated amino) destabilize it. | researchgate.net |

| Quantum Chemical Calculations | Methylmercury-amino acid complexes | Thermodynamic favorability of formation is high; provides structural and spectroscopic properties. | researchgate.net |

| Density Functional Theory (DFT) | Degradation/demethylation of CH3Hg-cysteinate | Calculated free energies confirm the thermodynamic feasibility of degradation pathways. | nih.gov |

| RI-MP2/def2-TZVP | Spodium bonds between methylmercury and amino acids | Analyzed the stability, directionality, and noncovalent nature of interactions crucial for protein structure. | nih.gov |

Ecological and Trophic Transfer Dynamics in Contaminated Environments

Bioaccumulation and Biomagnification Mechanisms in Food Webs

Methylmercury (B97897), bound to thiol-containing molecules like cysteinylglycine (B43971), is the most bioaccumulative form of mercury. dartmouth.eduuconn.edu Its ability to mimic essential amino acids facilitates its uptake and retention in organisms, leading to its magnification up the food chain. nih.govnih.gov

Transfer Efficiency Across Trophic Levels

The transfer of methylmercury cysteinylglycine across trophic levels is highly efficient. Studies on methylmercury in general, which is often complexed with thiol-containing ligands, indicate a high gross trophic transfer efficiency, with estimates around 80%. researchgate.net This high efficiency is a key driver of biomagnification, where the concentration of methylmercury increases at successively higher levels of the food web. youtube.comsystemdynamics.orggrida.no The concentration of methylmercury in organisms can increase by a factor of about 10 at each step in the food web. youtube.com This process results in top predators having mercury concentrations several orders of magnitude higher than the surrounding environment. nih.gov

Influence of Food Web Structure on this compound Accumulation

The structure of a food web significantly influences the degree of this compound accumulation. Key factors include the length of the food chain, the trophic position of organisms, and the primary sources of energy for the ecosystem. rsc.orgnih.gov

Longer food chains generally result in higher concentrations of methylmercury in top predators. The number of trophic transfers directly correlates with the potential for biomagnification. Ecosystems with more trophic levels will exhibit greater biomagnification of methylmercury. youtube.com

The specific diet of an organism determines its exposure to this compound. For instance, benthic-feeding organisms may have different accumulation patterns compared to pelagic feeders, depending on the mercury methylation and bioavailability in their respective habitats. rsc.orgnih.gov Primary productivity can also play a role; in some stream ecosystems, higher primary production can lead to a "bloom dilution" effect, where the concentration of methylmercury in primary producers and consumers declines. nih.gov

Table 1: Factors Influencing Methylmercury Accumulation in Food Webs

| Factor | Influence on Methylmercury Accumulation | Reference |

|---|---|---|

| Food Chain Length | Longer food chains lead to higher biomagnification in top predators. | youtube.com |

| Trophic Position | Organisms at higher trophic levels exhibit greater methylmercury concentrations. | nih.gov |

| Primary Productivity | Can lead to "bloom dilution," decreasing methylmercury concentrations at the base of the food web in some systems. | nih.gov |

| Dietary Sources | Consumption of prey from benthic vs. pelagic zones can result in different accumulation patterns. | rsc.orgnih.gov |

Interspecies Differences in this compound Assimilation

Significant differences exist among species in their ability to assimilate and excrete methylmercury complexes. These variations can be attributed to differences in metabolism, physiology, and detoxification mechanisms. nih.gov

Modeling Approaches for Environmental Fate and Trophic Transfer

Predictive models are essential tools for understanding and managing the risks associated with this compound in the environment. These models help to simulate the complex processes of mercury cycling, transformation, and bioaccumulation.

Predictive Models for Methylmercury Species Dynamics

Various modeling approaches have been developed to predict the fate and transport of mercury species in aquatic ecosystems. mtu.eduresearchgate.netosti.gov These models often incorporate modules for mercury transformations, including methylation and demethylation, as well as bioaccumulation in food webs. rsc.orgnih.govnih.gov For example, the Ecotracer module of Ecopath with Ecosim has been used to develop ecosystem-based methylmercury bioaccumulation models. rsc.orgnih.gov Such models can help identify the key environmental and toxicokinetic factors that drive the variability of methylmercury concentrations in biota. rsc.orgnih.gov However, accurately simulating the intricacies of methylmercury biogeochemical cycling and transport remains a challenge. usgs.gov

Fluxes and Cycling within Specific Ecosystems (e.g., Wetlands, Paddy Soils)

Wetlands and paddy soils are recognized as critical environments for the production of methylmercury. nih.govacs.orgscholaris.camyportfolio.comusgs.gov The alternating wet and dry conditions in these ecosystems create ideal anoxic conditions for microbial mercury methylation. nih.govusgs.gov

In paddy soils, the supply of inorganic mercury is often the limiting factor for methylation. nih.gov Agricultural practices, such as straw amendment, can facilitate the mobilization of legacy mercury, thereby increasing methylmercury production. nih.gov The presence of live vegetation in wetlands, including rice paddies, can enhance microbial mercury methylation by 20% to over 600%, primarily through the exudation of labile carbon from roots. nih.gov Furthermore, sulfur cycling plays a crucial role, with sulfate-reducing bacteria being predominant methylators in these environments. nih.govresearchgate.net

Modeling the fluxes and cycling of methylmercury in these systems is complex due to the dynamic interplay of hydrology, biogeochemistry, and vegetation. usgs.govnih.gov However, understanding these processes is vital for developing strategies to mitigate mercury contamination in rice and other wetland-dependent food sources. acs.orgscispace.com

Table 2: Key Processes in Methylmercury Cycling in Wetlands and Paddy Soils

| Ecosystem | Key Processes | Influencing Factors | Reference |

|---|---|---|---|

| Wetlands | Microbial mercury methylation | Anoxic conditions, presence of sulfate-reducing bacteria, labile organic carbon. | nih.govscholaris.ca |

| Influence of vegetation | Root exudates of labile carbon enhance methylation. | nih.gov | |

| Paddy Soils | Inorganic mercury supply | Often the limiting factor for methylation; can be increased by agricultural practices. | nih.gov |

| Sulfur cycling | Sulfate-reducing bacteria are key methylators. | nih.govresearchgate.net |

Research on Environmental Remediation and Mitigation Strategies

Bioremediation Approaches Targeting Methylmercury (B97897) Speciation

Bioremediation leverages the metabolic capabilities of microorganisms to detoxify contaminants. In the context of mercury, certain bacteria have evolved sophisticated mechanisms to transform highly toxic methylmercury into less harmful forms.

A primary mechanism for microbial mercury detoxification is encoded by the mercury resistance (mer) operon. This genetic system provides bacteria with the tools to break down organomercurial compounds. The broad-spectrum mer operon contains the gene merB, which codes for the enzyme organomercurial lyase. This enzyme catalyzes the protonolysis of the carbon-mercury (C-Hg) bond in compounds like methylmercury, yielding a protonated organic group (methane) and an inorganic mercury ion (Hg(II)).

The detoxification process is typically completed by another enzyme from the operon, mercuric reductase, which is encoded by the merA gene. MerA reduces the toxic Hg(II) ion to the much less toxic and volatile elemental mercury (Hg(0)), which can then be released from the cell. The sequential action of MerB and MerA provides an effective pathway for bacterial resistance to methylmercury. While MerB can function independently to demethylate methylmercury, the resulting intracellular accumulation of Hg(II) can be more toxic to the cell than the original methylmercury compound if MerA is not present to complete the detoxification. The process catalyzed by MerB is effective on the methylmercury cation, meaning it will cleave the C-Hg bond regardless of whether the methylmercury is free or complexed with a ligand like cysteinylglycine (B43971).

Advances in genetic engineering have opened new avenues for enhancing the natural bioremediation capabilities of microorganisms. Scientists have successfully engineered various bacteria to express genes from the mer operon, thereby creating microbial agents with enhanced abilities to detoxify mercury.

One notable approach involves inserting the merA and merB genes into common and environmentally robust bacteria. For instance, researchers have engineered Bacteroides thetaiotaomicron, a prevalent human gut bacterium, to express both merA and merB. This engineered strain demonstrated the ability to effectively demethylate and reduce methylmercury derived from a diet rich in fish within a mouse model, significantly lowering mercury levels in tissues like the liver and brain. Other studies have focused on engineering E. coli for similar purposes. These engineered microbes work by intercepting methylmercury and converting it into less harmful inorganic or elemental forms that are more easily excreted or less readily absorbed. This strategy holds promise not only for environmental cleanup but also for potential probiotic therapies to mitigate dietary mercury exposure in humans.

Table 1: Examples of Genetically Engineered Microorganisms for Mercury Detoxification

| Microorganism | Engineered Genes | Target Compound | Outcome |

|---|---|---|---|

| Bacteroides thetaiotaomicron | merA, merB | Methylmercury | Reduced methylmercury levels in the gut and tissues of mice fed a high-tuna diet. |

| Escherichia coli | merA, merB | Methylmercury | Capable of demethylating methylmercury to Hg(II) and reducing it to Hg(0). |

Abiotic Degradation and Transformation Pathways

In addition to biological processes, methylmercury can be degraded by non-living, or abiotic, factors in the environment. These pathways primarily involve chemical reactions with minerals and processes driven by sunlight.

The geochemistry of an environment, particularly the presence of certain minerals and prevailing redox (reduction-oxidation) conditions, plays a significant role in the fate of methylmercury. Iron(II)-containing minerals, for instance, can promote the degradation of methylmercury even in the absence of light. The oxidation of these minerals can generate reactive oxygen species (ROS), such as hydroxyl and superoxide (B77818) radicals, which then oxidatively degrade methylmercury. Interestingly, the resulting inorganic Hg(II) can be rapidly reduced to gaseous elemental mercury (Hg(0)) by the same iron(II) minerals, providing a natural attenuation pathway.

Trivalent manganese (Mn(III)), another naturally occurring oxidant, has also been shown to degrade methylmercury. This process can occur on the surface of manganese dioxide minerals or with soluble Mn(III)-ligand complexes. The presence of certain organic acids can enhance this degradation, while thiol-containing ligands like cysteine and glutathione (B108866) showed negligible effects on the demethylation by Mn(III). The production of methylmercury itself is highly dependent on redox conditions, often occurring in anoxic (oxygen-free) sediments where sulfate-reducing bacteria are active. Fluctuations in these conditions can shift the balance from methylation to demethylation.

In sunlit surface waters, photochemical degradation (photodegradation) is a dominant sink for methylmercury, often accounting for a significant portion of its removal from aquatic ecosystems like lakes. This process involves the breakdown of methylmercury by energy from sunlight, particularly in the UV spectrum.

The photodegradation of methylmercury can occur through both direct and indirect pathways. Direct photodegradation involves the absorption of light by the methylmercury molecule itself, or more commonly, by a complex it forms with dissolved organic matter (DOM). This absorption can weaken and ultimately break the C-Hg bond. Indirectly, sunlight can react with DOM to produce highly reactive transient species, such as singlet oxygen, which then attack and degrade the methylmercury. The efficiency of photodegradation is highly dependent on water chemistry. The presence of DOM and thiol-containing ligands, such as glutathione (a precursor to cysteinylglycine), has been shown to significantly enhance photodegradation rates by forming complexes that are more susceptible to light-induced decomposition. In contrast, methylmercury-chloride complexes, which are common in marine systems, are less reactive.

Engineered Approaches for Mercury Speciation Control

Beyond relying on natural processes, various engineered technologies are being developed and implemented to control mercury speciation and remediate contaminated sites. These approaches aim to actively remove mercury or transform it into a more stable and less harmful state. Modeling tools, such as the Water Quality Analysis Simulation Program, are used to evaluate the potential effectiveness of different remedial actions like natural attenuation, dredging, and capping for specific sites.

Engineered systems often focus on sequestering mercury from water or sediment. The use of sorbents like activated carbon and biochar is a common strategy. These materials have a high affinity for mercury and can bind it, reducing its bioavailability for methylation. Capping contaminated sediments with a layer of clean material, sometimes amended with sorbents, is another technique used to physically isolate the mercury and prevent its entry into the water column and food web.

For water treatment, advanced filtration and separation techniques are employed. The development of novel materials for the selective removal of mercury species is an active area of research. For instance, solid-phase extraction (SPE) methods using functionalized materials are being developed not only for analysis but also for potential cleanup applications, allowing for the targeted removal of specific mercury species from water. These engineered solutions are often tailored to the specific conditions of the contaminated site, taking into account factors like water flow, sediment characteristics, and the predominant forms of mercury present.

Development of Adsorbents and Sequestration Materials